4-(2-Cyano-1H-pyrrol-1-yl)-N-(2-phenylethyl)butanamide
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Overview
Description
4-(2-Cyano-1H-pyrrol-1-yl)-N-(2-phenylethyl)butanamide is a synthetic organic compound that belongs to the class of amides It features a pyrrole ring substituted with a cyano group and a phenylethyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyano-1H-pyrrol-1-yl)-N-(2-phenylethyl)butanamide typically involves multi-step organic reactions. One possible route could be:
Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction.
Formation of the Butanamide Backbone: The butanamide backbone can be constructed through an amide coupling reaction, often using reagents like EDCI or DCC.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The compound can undergo various substitution reactions, especially at the phenylethyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
Oxidation: Products may include oxidized derivatives of the pyrrole ring.
Reduction: Products may include amine derivatives.
Substitution: Products may include substituted phenylethyl derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Cyano-1H-pyrrol-1-yl)-N-(2-phenylethyl)acetamide
- 4-(2-Cyano-1H-pyrrol-1-yl)-N-(2-phenylethyl)propionamide
Uniqueness
4-(2-Cyano-1H-pyrrol-1-yl)-N-(2-phenylethyl)butanamide is unique due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.
Properties
CAS No. |
923291-50-3 |
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Molecular Formula |
C17H19N3O |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
4-(2-cyanopyrrol-1-yl)-N-(2-phenylethyl)butanamide |
InChI |
InChI=1S/C17H19N3O/c18-14-16-8-4-12-20(16)13-5-9-17(21)19-11-10-15-6-2-1-3-7-15/h1-4,6-8,12H,5,9-11,13H2,(H,19,21) |
InChI Key |
XURJABKDHFWXNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCN2C=CC=C2C#N |
Origin of Product |
United States |
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